Ethyl 4-amino-3-(2-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

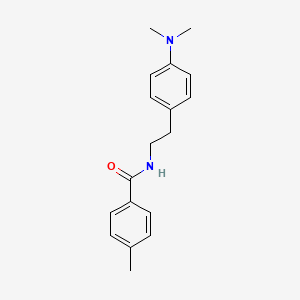

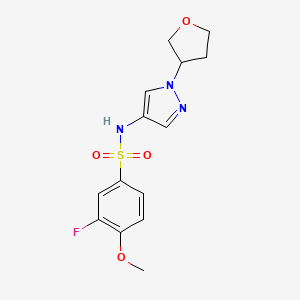

This compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom. The thiazole ring is a component of larger compounds, including some pharmaceuticals and synthetic materials .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a thiazole ring with various substituents. These include an ethyl carboxylate group, an amino group, and a bromophenyl group. The exact structure would need to be confirmed through spectroscopic analysis such as NMR or IR .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the various functional groups present. For example, the amino group might participate in reactions with acids or electrophiles, and the bromine atom on the phenyl ring could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the polarity of its functional groups, its molecular weight, and the presence of the aromatic ring .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Methods : A study by Chapman et al. (1971) explored the synthesis of various benzo[b]thiophen derivatives, including Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate. This compound was further modified into various derivatives, highlighting the versatility in synthesizing related compounds (Chapman et al., 1971).

- Synthetic Applications : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, similar in structure to the queried compound, were synthesized and linked to penicillanic or cephalosporanic acid moieties for antimicrobial studies, as found in the research by Başoğlu et al. (2013) (Başoğlu et al., 2013).

- Chemical Reactions and Derivatives : Sherif et al. (1993) demonstrated the conversion of similar thiazole derivatives into various other compounds, indicating the potential for diverse chemical reactions and applications (Sherif et al., 1993).

Biological Activities and Applications

- Antimicrobial Properties : A study by Balkan et al. (2001) synthesized derivatives of thiazole compounds and evaluated their antimicrobial efficacy. Certain compounds displayed significant inhibitory effects against Gram-positive bacteria and yeasts (Balkan et al., 2001).

- Antioxidant and Antimicrobial Activities : Youssef and Amin (2012) conducted a study focusing on the synthesis of thiazolopyrimidine derivatives and assessed their biological activities as antioxidants and antimicrobial agents. Some compounds exhibited moderate to good activities in these areas (Youssef & Amin, 2012).

- Anti-Proliferative Screening : A study by Sonar et al. (2020) focused on synthesizing new thiazole compounds and testing their anticancer activity against breast cancer cells, highlighting the potential therapeutic applications of these compounds (Sonar et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-amino-3-(2-bromophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S2/c1-2-17-11(16)9-10(14)15(12(18)19-9)8-6-4-3-5-7(8)13/h3-6H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJZCJHZLICGTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2863317.png)

![1-(6-Oxa-2-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2863321.png)

![{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B2863325.png)

![N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2863326.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2863329.png)

![6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2863335.png)

![4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2863337.png)